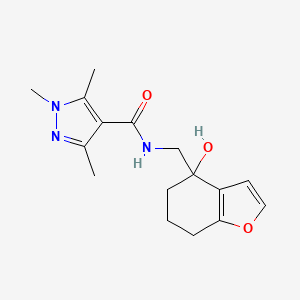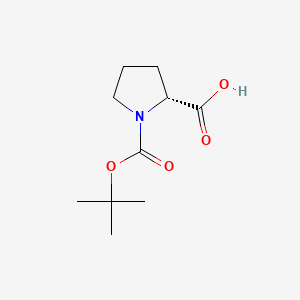
2,2-二甲基-1,2,3,4-四氢萘-1-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of tetrahydronaphthalene, featuring a dimethyl substitution at the 2-position and an amine group at the 1-position
科学研究应用
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
作用机制
Target of Action
The primary targets of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 2-Aminotetralin (2-AT), are the serotonin and norepinephrine transporters . These transporters play a crucial role in regulating the levels of serotonin and norepinephrine in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
2-AT inhibits the reuptake of serotonin and norepinephrine , likely inducing their release as well . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. It’s also likely to act on dopamine due to its full substitution of d-amphetamine in rodent studies .
Pharmacokinetics
It’s known that 2-at can be administered orally . More research is needed to fully understand the ADME properties of 2-AT and their impact on its bioavailability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of corresponding ketones or aldehydes. One common method is the hydrogenation of 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using hydrogen gas in the presence of a catalyst such as palladium or platinum. The reaction is carried out under controlled temperature and pressure conditions to ensure complete reduction and high yield .
Industrial Production Methods: In an industrial setting, the production of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production with minimal by-products. The use of high-purity catalysts and optimized reaction conditions further enhances the yield and purity of the final product .
化学反应分析
Types of Reactions: 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
相似化合物的比较
2-Aminotetralin:
1,2,3,4-Tetrahydro-1-naphthylamine: This compound has a similar structure but lacks the dimethyl substitution at the 2-position.
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: This compound features additional methyl groups at the 5 and 7 positions, altering its chemical properties.
Uniqueness: 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNUTDVMNFQGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110324-26-0 |
Source


|
| Record name | 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-Aminocyclohexyl)methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride](/img/structure/B2455280.png)

![1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2455282.png)
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2455284.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2455287.png)


![N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide](/img/structure/B2455293.png)
![Methyl (E)-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl-propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2455294.png)


![Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455299.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2455300.png)
